Methyl 2-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride
Description
Methyl 2-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted at the 2-position with a 4-aminopiperidine carbonyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
The compound is commercially available (Ref: 10-F064128), though detailed synthetic protocols and regulatory status remain less documented .
Properties
IUPAC Name |
methyl 2-(4-aminopiperidine-1-carbonyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-19-14(18)12-5-3-2-4-11(12)13(17)16-8-6-10(15)7-9-16;/h2-5,10H,6-9,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLAYNXPVZRVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-06-2 | |
| Record name | Benzoic acid, 2-[(4-amino-1-piperidinyl)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride typically involves the reaction of methyl 2-(4-aminopiperidine-1-carbonyl)benzoate with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound are susceptible to hydrolysis under specific conditions:
Ester Hydrolysis
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Reagents/Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) aqueous media at elevated temperatures (60–100°C).
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Product : 2-(4-Aminopiperidine-1-carbonyl)benzoic acid.
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Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the ester carbonyl.
Amide Hydrolysis
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Reagents/Conditions : Requires stronger acidic (conc. HCl, reflux) or basic (6M NaOH, 120°C) conditions compared to ester hydrolysis due to the stability of the amide bond.
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Product : 2-Carbamoylbenzoic acid methyl ester and piperidine derivatives.
Acylation and Alkylation of the Piperidine Amine
The 4-aminopiperidine group undergoes nucleophilic reactions at the amine site:
Acylation
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Reagents : Acetyl chloride, acetic anhydride.
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Conditions : Catalytic base (e.g., pyridine) in anhydrous solvents (e.g., THF, DCM) at 0–25°C.
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Product : N-Acetylated derivatives (e.g., methyl 2-(4-acetamidopiperidine-1-carbonyl)benzoate).
Alkylation (Methylation)
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Reagents : Formaldehyde under transfer hydrogenation conditions (Pd/C catalyst, HCOOH, 70–90°C) .
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Product : Quaternary ammonium salts or N-methylpiperidine derivatives.
Substitution Reactions
The ester and amide groups participate in nucleophilic substitution:
Ester Aminolysis
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Reagents : Primary or secondary amines (e.g., ethylamine, morpholine).
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Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO).
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Product : Substituted amides (e.g., 2-(4-aminopiperidine-1-carbonyl)-N-ethylbenzamide).
Amide Transposition
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Reagents : Thionyl chloride (SOCl₂) followed by alcoholysis or aminolysis .
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Conditions : Stepwise activation of the amide to a reactive intermediate (e.g., acyl chloride).
Oxidation and Reduction
Selective redox reactions target specific functional groups:
Oxidation of Piperidine
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Reagents : KMnO₄ or H₂O₂ in acidic media.
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Product : N-Oxide derivatives, altering the piperidine ring’s electronic properties.
Reduction of Amide
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Reagents : LiAlH₄ or NaBH₄ with catalytic additives.
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Product : Secondary amine (e.g., methyl 2-(piperidine-1-carbonyl)benzoate).
Catalytic Hydrogenation
The compound participates in hydrogenation reactions to modify the piperidine ring:
Rearrangement Reactions
The Hofmann rearrangement, applied to related amides, suggests potential for degradation or functional group interconversion:
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Conditions : Solvent systems like 2-propanol with catalytic pyridine.
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Product : Isocyanate intermediates, further hydrolyzable to amines.
Key Considerations
Scientific Research Applications
Chemistry
Methyl 2-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride serves as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is utilized for:
- Biochemical assays : It is used to study enzyme interactions and cellular processes.
- Enzyme inhibition studies : The compound has shown potential in inhibiting enzymes related to cancer progression.
Medicine
The compound plays a significant role in pharmaceutical development , particularly in:
- Anticancer research : It has been evaluated for its ability to induce apoptosis in cancer cells.
- Neuropharmacology : Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
Industry
In industrial applications, this compound is employed in the production of specialty chemicals and materials.
Recent studies have highlighted the biological activities of this compound, particularly its anticancer properties.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| N5a (hydrazine derivative) | A549 | 50 | EGFR inhibition, caspase activation |
| EF24 (piperidinone derivative) | FaDu | 300 | IKKb inhibition |
| Methyl 2-(4-aminopiperidine...) | HCT-116 | TBD | Apoptosis induction via EGFR pathway |
Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibitory properties:
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Tested | Inhibition Type |
|---|---|---|
| MAGL | Methyl 2-(4-aminopiperidine...) | Competitive inhibition |
| Acetylcholinesterase | Piperidine derivatives | Non-competitive inhibition |
Case Study 1: EGFR Inhibition
A study evaluated a derivative similar to methyl 2-(4-aminopiperidine-1-carbonyl)benzoate for its ability to inhibit EGFR tyrosine kinase activity. The compound exhibited promising anti-proliferative effects against several cancer cell lines, indicating its potential as an anticancer agent.
Case Study 2: Apoptosis Induction
Another investigation focused on the apoptotic effects induced by piperidine derivatives. The study found that these compounds could activate caspases, leading to programmed cell death in cancer cells. This mechanism was confirmed through flow cytometry and Western blot analyses.
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride
- Structure: Substitution at the 4-position of the benzoate with a methylene-linked 4-aminopiperidine.
- Salt form: Dihydrochloride (vs. hydrochloride), increasing ionic strength and water solubility.
- Properties: Higher molar mass (C${14}$H${20}$N$2$O$2$·2HCl) due to additional HCl. No GHS classification reported, but requires standard handling precautions for amines and hydrochlorides .
Benzyl 4-aminopiperidine-1-carboxylate
- Structure : Benzyl ester replaces the methyl ester; lacks a hydrochloride salt.
- Key Differences :
- Ester group : Benzyl ester increases lipophilicity compared to methyl ester.
- Salt form : Free base (vs. hydrochloride), reducing aqueous solubility.
- Properties: Phase transition at 68°C (solid to liquid).
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride
- Structure : Positional isomer of the target compound (4- vs. 2-substitution).
- Key Differences :
- Substitution position : Alters steric and electronic interactions in molecular recognition.
- Properties :
Physicochemical Properties
Biological Activity
Methyl 2-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClN₃O₂
- Molecular Weight : Approximately 275.76 g/mol
- CAS Number : 1303967-79-4
The compound features a benzoate moiety linked to a piperidine ring, which is known for its biological significance. The presence of an amino group enhances its interaction with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly:
- Dopamine Receptor Modulation : Similar compounds have shown the ability to act as agonists or antagonists at dopamine receptors, which are crucial in mood regulation and psychotic disorders. This interaction may offer therapeutic benefits for conditions like schizophrenia and depression .
- Serotonin Receptor Interaction : The compound's structural similarity to serotonergic agents suggests it may influence serotonin receptors, impacting mood and anxiety disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against hypopharyngeal tumor cells .
- Neuroprotective Effects : The compound may possess neuroprotective properties, potentially inhibiting cholinesterase enzymes involved in neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of piperidine derivatives, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, comparable to established chemotherapeutics like bleomycin .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar piperidine compounds. The study demonstrated that these compounds could inhibit cholinesterase enzymes effectively, suggesting their potential use in treating Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-aminopiperidine with a substituted benzoate derivative. Key steps include:
- Protection of the amine group : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during coupling .
- Coupling reaction : Employ carbodiimide-based reagents (e.g., EDC/HOBt) or mixed carbonates to form the amide bond. Monitor reaction progress via TLC or HPLC.
- Deprotection and salt formation : Remove protecting groups under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt. Optimize stoichiometry and temperature to maximize yield (>80%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm the presence of the piperidine ring (δ 1.4–3.0 ppm for protons), amide carbonyl (δ ~165–170 ppm), and ester groups (δ ~3.8 ppm for methyl ester) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic patterns to confirm molecular formula.
- X-ray crystallography : For unambiguous structural confirmation, refine diffraction data using SHELXL (R-factor < 5%) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What storage conditions are critical to maintaining the compound’s stability in laboratory settings?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester or amide groups.
- Humidity : Use desiccants (silica gel) to avoid moisture absorption, which can degrade the hydrochloride salt.
- Light protection : Amber glass vials are recommended to prevent photodegradation of the aromatic moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data obtained using different refinement software?
- Methodological Answer :
- Cross-validation : Compare refinement results from SHELXL (for small molecules) and PHENIX (for macromolecules). Assess residual factors (R vs. R) and electron density maps.
- Twinning analysis : Use PLATON to detect twinning and apply appropriate scaling algorithms.
- Data merging : Reintegrate diffraction images with HKL-3000 to address outliers .
Q. What experimental approaches are suitable for investigating the compound’s potential as a protease inhibitor in drug discovery?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., FRET-based assays) against target proteases (e.g., thrombin or HIV-1 protease).
- Structure-activity relationship (SAR) : Synthesize analogs with modified piperidine or benzoate moieties to identify critical functional groups.
- Molecular docking : Use AutoDock Vina to predict binding poses in protease active sites, guided by crystallographic data .
Q. What strategies are recommended for analyzing and mitigating batch-to-batch variability in synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time.
- Quality control (QC) : Establish strict acceptance criteria for HPLC purity (>98%) and residual solvent levels (ICH guidelines).
- Design of experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading) and reduce variability .
Q. How should researchers design controlled degradation studies to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions.
- Analytical monitoring : Use UPLC-MS to identify degradation products (e.g., hydrolyzed ester or amide bonds).
- Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t) using first-order kinetics .
Q. What computational methods complement experimental data in elucidating the compound’s conformational dynamics in solution?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate solvation in explicit water models (TIP3P) using GROMACS to study flexibility of the piperidine ring.
- NMR relaxation studies : Measure N or C relaxation rates to assess rotational correlation times.
- Density functional theory (DFT) : Calculate energy barriers for amide bond rotation using Gaussian 16 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
